molecular formula C20H14BrClN4O2 B269686 N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Cat. No. B269686
M. Wt: 457.7 g/mol
InChI Key: JYBLWNCFHGQZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BCI, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BCI is a quinazoline derivative that has been identified as a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing its activity. CK2 has been shown to phosphorylate various substrates involved in cell signaling pathways, and its inhibition by N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide results in the downregulation of these pathways, leading to cell death. N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to have various biochemical and physiological effects on cells. In addition to its inhibition of CK2, N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to inhibit other kinases, including AKT and PIM1. N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to induce autophagy, a cellular process that degrades damaged organelles and proteins, and plays a role in cell survival and death. N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments, including its high potency and specificity for CK2, its ability to induce cell death, and its potential as a therapeutic agent. However, N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide also has limitations, including its poor solubility in aqueous solutions, its potential for off-target effects, and its toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for the study of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. Another area of interest is the investigation of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves the reaction of 6-bromo-2-(2-chlorophenyl)-4-oxoquinazoline with isonicotinamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide as a white solid with a melting point of 256-258°C. The purity of N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide can be verified using various analytical techniques, including NMR spectroscopy, HPLC, and mass spectrometry.

Scientific Research Applications

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. CK2 is overexpressed in various cancer cells, and its inhibition by N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to induce cell death and inhibit tumor growth in vitro and in vivo. N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been investigated for its potential in treating other diseases, including inflammation, neurodegenerative disorders, and viral infections.

properties

Product Name

N-(6-bromo-2-(2-chlorophenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Molecular Formula

C20H14BrClN4O2

Molecular Weight

457.7 g/mol

IUPAC Name

N-[6-bromo-2-(2-chlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C20H14BrClN4O2/c21-13-5-6-17-15(11-13)20(28)26(25-19(27)12-7-9-23-10-8-12)18(24-17)14-3-1-2-4-16(14)22/h1-11,18,24H,(H,25,27)

InChI Key

JYBLWNCFHGQZGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=C(C=C(C=C3)Br)C(=O)N2NC(=O)C4=CC=NC=C4)Cl

Origin of Product

United States

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